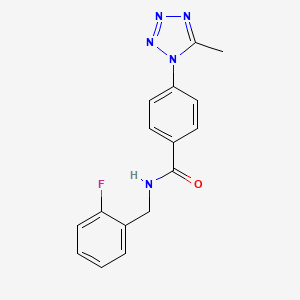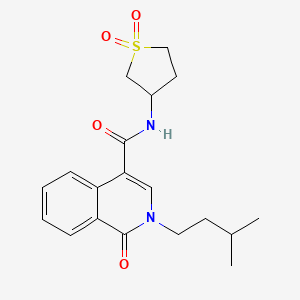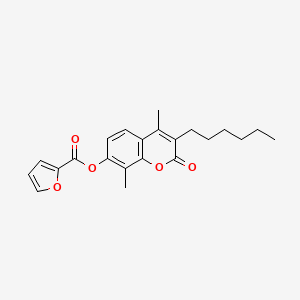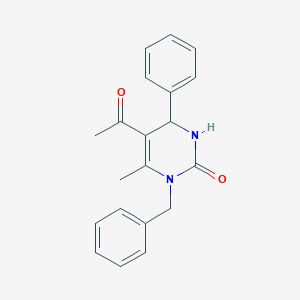![molecular formula C14H11BrN2O B12158198 2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine CAS No. 304685-65-2](/img/structure/B12158198.png)
2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The compound features a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with a bromophenoxy methyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the imidazo[1,2-a]pyridine core or the attached substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Another member of the imidazo[1,2-a]pyridine class with different substituents.
2-Phenylimidazo[1,2-a]pyridine: Features a phenyl group instead of a bromophenoxy methyl group.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Contains a chlorophenyl group, offering different chemical properties.
Uniqueness: 2-[(4-Bromophenoxy)methyl]imidazo[1,2-a]pyridine is unique due to the presence of the bromophenoxy methyl group, which can influence its reactivity and biological activity. This specific substitution pattern can enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic pathways.
Properties
CAS No. |
304685-65-2 |
|---|---|
Molecular Formula |
C14H11BrN2O |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-[(4-bromophenoxy)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2 |
InChI Key |
CTVPPZKNPKHWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)Br |
solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B12158125.png)
![5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12158129.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B12158137.png)

![N-(1H-imidazol-2-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B12158149.png)


![2-Imino-10-methyl-1-[(4-methylphenyl)methyl]-3-[(4-methylphenyl)sulfonyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158174.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12158191.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158200.png)


